Taltobulin intermediate-10
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Overview
Description
Taltobulin intermediate-10 is a chemical compound with the molecular formula C18H27NO4 and a molecular weight of 321.41 g/mol . It serves as an intermediate in the synthesis of Taltobulin, a potent tubulin inhibitor used in antibody-drug conjugates (ADC) for cancer therapy . Taltobulin disrupts tubulin polymerization, induces mitotic arrest, and triggers apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Taltobulin intermediate-10 involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes the formation of key intermediates through reactions such as condensation, reduction, and cyclization . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Taltobulin intermediate-10 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen to form reduced products.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions are carefully controlled to favor the desired products.
Major Products
The major products formed from these reactions are intermediates that further undergo transformations to yield Taltobulin. These products retain the core structure necessary for the biological activity of Taltobulin .
Scientific Research Applications
Taltobulin intermediate-10 has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in disrupting microtubule dynamics and inducing cell cycle arrest.
Medicine: Integral in the development of ADCs for targeted cancer therapy.
Industry: Employed in the large-scale production of Taltobulin for pharmaceutical use.
Mechanism of Action
Taltobulin intermediate-10, through its conversion to Taltobulin, exerts its effects by binding to tubulin, a protein that forms microtubules . This binding disrupts tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells . The molecular targets include the colchicine binding site on tubulin, and the pathways involved are primarily related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Hemiasterlin: A natural tripeptide with similar tubulin inhibitory activity.
Vinblastine: A vinca alkaloid that also disrupts microtubule dynamics.
Paclitaxel: A taxane that stabilizes microtubules, preventing their disassembly.
Uniqueness
Taltobulin intermediate-10 is unique due to its synthetic origin and its role as an intermediate in the production of Taltobulin, which has shown potent anticancer activity with the ability to circumvent P-glycoprotein-mediated resistance . This makes it a valuable compound in the development of targeted cancer therapies.
Properties
IUPAC Name |
methyl 3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-17(2,3)23-16(21)19(6)14(15(20)22-7)18(4,5)13-11-9-8-10-12-13/h8-12,14H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEKZDUWMPFROI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C(=O)OC)C(C)(C)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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